1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone
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Overview
Description
1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone is an organic compound that features a piperazine ring substituted with an acetyl group and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone can be synthesized through a multi-step process. One common method involves the reaction of piperazine with acetyl chloride to form 4-acetylpiperazine. This intermediate is then reacted with 2-chloroethanone under controlled conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ketone group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include substituted piperazines with various functional groups.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloro group reacts with nucleophilic sites on biomolecules such as DNA or proteins. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 1-(4-Acetyl-piperazin-1-yl)-acetic acid
- 1-(4-Acetyl-piperazin-1-yl)-2-methylaniline
Comparison: 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone is unique due to the presence of the chloroethanone moiety, which imparts distinct reactivity and potential biological activity. In contrast, 1-(4-Acetyl-piperazin-1-yl)-acetic acid and 1-(4-Acetyl-piperazin-1-yl)-2-methylaniline have different functional groups that influence their chemical behavior and applications. The chloro group in this compound makes it a valuable intermediate for further chemical modifications and potential therapeutic uses.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-chloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-7(12)10-2-4-11(5-3-10)8(13)6-9/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZOVHTXAHCRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365997 |
Source
|
Record name | 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565165-44-8 |
Source
|
Record name | 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-acetylpiperazin-1-yl)-2-chloroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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